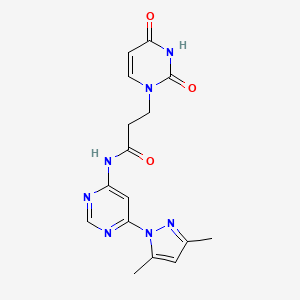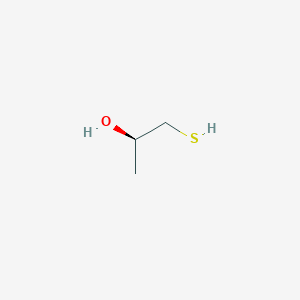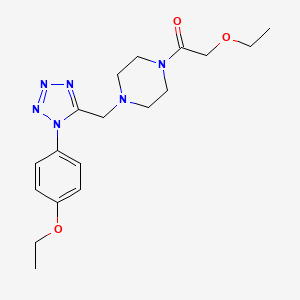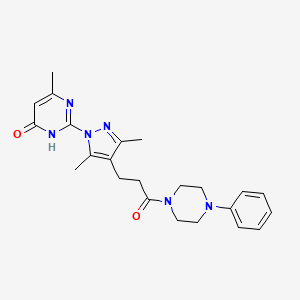![molecular formula C11H15BrClN B2548666 [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride CAS No. 2460750-83-6](/img/structure/B2548666.png)
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromine-containing organic compounds can be complex, involving multiple steps and reagents. For example, phenylselenenyl bromide has been used to efficiently synthesize allylic bromides from alkene precursors under mild conditions, yielding good results . This suggests that similar methods could potentially be applied to synthesize the bromophenyl component of the compound .
Molecular Structure Analysis
While the exact molecular structure of “[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride” is not discussed, we can look at related structures for insight. For instance, the crystal structure of (4-Methoxyphenyl) methanaminium bromide has been analyzed, revealing a monoclinic crystal system and strong intermolecular interactions such as N—H---Br . These findings could be relevant when considering the potential molecular structure and interactions within the compound of interest.
Chemical Reactions Analysis
The reactivity of bromine-containing compounds can vary significantly. Bromine chloride, for example, has been used as a standard reagent for titrimetric determination of various organic compounds, indicating its reactivity in substitution reactions and electron transfer processes . This information could be useful when considering the types of chemical reactions “[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride” might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromine-containing organic compounds can be quite diverse. For instance, (4-Methoxyphenyl) methanaminium bromide has been shown to have good crystalline nature, stability up to 219°C, and significant third-order nonlinearity, which is important for nonlinear optical applications . These properties could provide a baseline for hypothesizing the properties of “[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride,” although direct studies would be necessary for accurate characterization.
Aplicaciones Científicas De Investigación
Bromine as a Reactant in Organic Synthesis
Titrimetric Determination of Organic Compounds
Bromine chloride, a compound related to bromine's reactivity, has been utilized in hydrochloric acid medium for the rapid and precise determination of organic compounds through titrimetric methods. This approach has shown significant utility in analyzing hydrazine and its derivatives, carbonyl compounds, and various other organics by exploiting bromine's electrophilic properties (Verma et al., 1978).
Application in Luminescent Materials
Cyclometalated Complexes for Luminescence
Research involving bromophenyl derivatives, such as the study by Xu et al. (2014), explores the synthesis and characterization of cyclopalladated and cyclometalated complexes. These complexes exhibit luminescence under UV irradiation, highlighting the potential application of bromophenyl compounds in creating luminescent materials (Xu et al., 2014).
Synthesis of Antioxidant Compounds
Antioxidant Properties of Bromophenol Derivatives
The synthesis and evaluation of bromophenol derivatives have demonstrated effective antioxidant power. These synthesized compounds, explored for their radical scavenging abilities, present a promising avenue for antioxidant applications (Çetinkaya et al., 2012).
Organobromine Compound Diversity
Naturally Occurring Organobromines
A comprehensive review by Gribble (1999) discusses the wide array of naturally occurring organobromine compounds. This study emphasizes the structural diversity and biological significance of these compounds, ranging from simple molecules like bromoform to complex marine alkaloids, showcasing the natural prevalence and importance of bromine in bioactive compounds (Gribble, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
[3-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-9(6-11)10-4-8(5-10)7-13;/h1-3,6,8,10H,4-5,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGJWXVXJBKSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC(=CC=C2)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)
![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)

![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)



